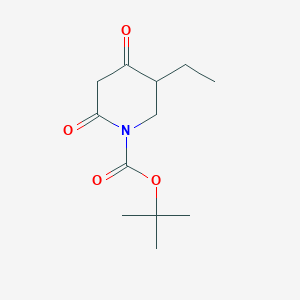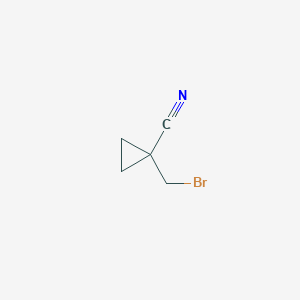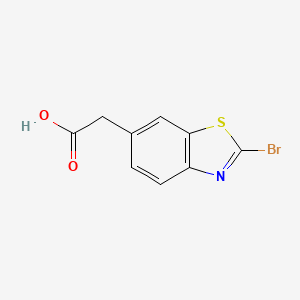
2-Bromo-4-(methylsulfonyl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(methylsulfonyl)-6-nitrophenol is an organic compound characterized by the presence of bromine, methylsulfonyl, and nitro functional groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol typically involves multi-step organic reactions. One common method includes the bromination of 4-(methylsulfonyl)-6-nitrophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(methylsulfonyl)-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 2-azido-4-(methylsulfonyl)-6-nitrophenol or 2-thiocyanato-4-(methylsulfonyl)-6-nitrophenol.
Reduction: Formation of 2-Bromo-4-(methylsulfonyl)-6-aminophenol.
Oxidation: Formation of 2-Bromo-4-(methylsulfonyl)-6-nitroquinone.
Aplicaciones Científicas De Investigación
2-Bromo-4-(methylsulfonyl)-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the phenol group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-Bromo-2-(methylsulfonyl)phenol
- 2-Bromo-4-(methylsulfonyl)aniline
- 2-Bromo-4-(methylsulfonyl)benzoic acid
Comparison: 2-Bromo-4-(methylsulfonyl)-6-nitrophenol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and application possibilities, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
2-bromo-4-methylsulfonyl-6-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO5S/c1-15(13,14)4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMYVQMUBFFZAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)
![4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)





